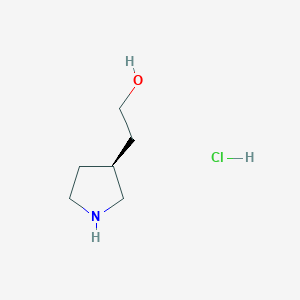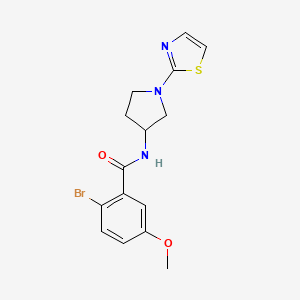
2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound with a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole-bearing compounds has been a focus for medicinal chemists . A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Potential Antipsychotic Agents
- Research by Högberg et al. (1990) on similar compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, highlights their potential as antipsychotic agents. These compounds were evaluated for their affinity for the [3H]spiperone binding site and for their inhibition of apomorphine-induced behavioral responses. The study indicated that benzamide 6 could be highly suitable for investigations of dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo (Högberg et al., 1990).
Synthesis for Radiopharmaceuticals
- Bobeldijk et al. (1990) discussed the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM), a precursor for radiolabeled compounds used in medical imaging. This compound is integral in the preparation of (S)-123I-IBZM for medical diagnostics (Bobeldijk et al., 1990).
Anti-Inflammatory and Analgesic Agents
- A study by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds derived from benzodifuranyl, thiazolopyrimidines, and oxadiazepines for their potential use as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020).
Photodynamic Therapy for Cancer
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including a compound similar to the one . These compounds are significant in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Cytotoxicity in Cancer Research
- Research by Hour et al. (2007) on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, which share structural similarities with the compound , demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential applications in anticancer research (Hour et al., 2007).
Antifungal Agents
- Narayana et al. (2004) synthesized new benzamide derivatives with thiazol-5-yl groups as potential antifungal agents. These compounds were screened for their antifungal activity, underscoring their potential use in treating fungal infections (Narayana et al., 2004).
Antimicrobial Activity
- Patel et al. (2011) explored new pyridine derivatives with benzothiazolyl groups for their antimicrobial activity. These compounds, related to the one , showed variable and modest activity against bacterial and fungal strains (Patel et al., 2011).
properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-21-11-2-3-13(16)12(8-11)14(20)18-10-4-6-19(9-10)15-17-5-7-22-15/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUXQSENBYYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)
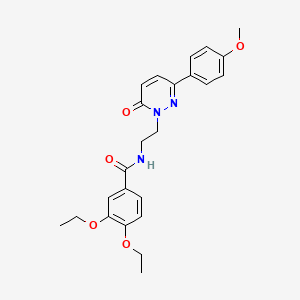
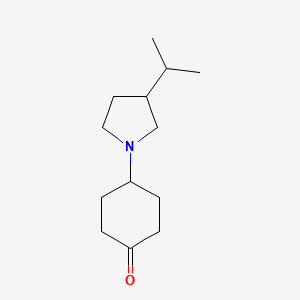
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)
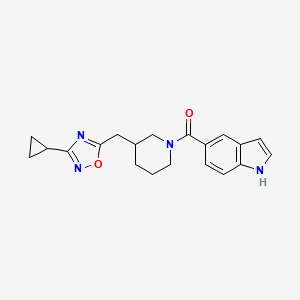
![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)
![1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea](/img/structure/B2958768.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2958770.png)
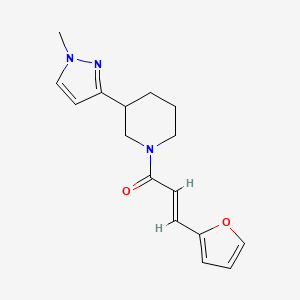
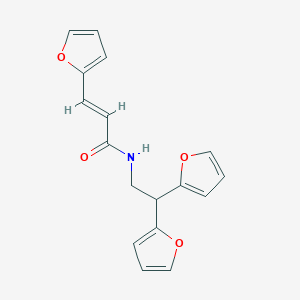
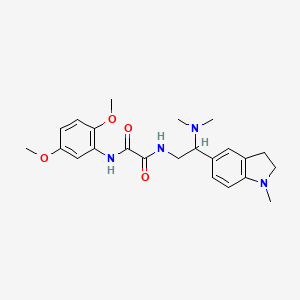
![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2958777.png)
